

Sodium Picramate vs. Picramic Acid: A Comparative Guide for Organic Synthesis

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Compound of Interest

Compound Name: Sodium picramate

Cat. No.: B1233882

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For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that influences reaction outcomes, yields, and safety. This guide provides an objective comparison of **sodium picramate** and its parent compound, picramic acid, focusing on their respective performance in organic synthesis, supported by experimental data and protocols.

Introduction to Picramic Acid and Sodium Picramate

Picramic acid, chemically known as 2-amino-4,6-dinitrophenol, is a red crystalline organic compound derived from the partial reduction of picric acid.^{[1][2]} It is a versatile intermediate in the synthesis of azo dyes and other organic compounds.^{[3][4]} **Sodium picramate** is the corresponding sodium salt of picramic acid.^[5] While structurally similar, the acidic phenol and its deprotonated salt exhibit significant differences in solubility, reactivity, and handling, making them suitable for distinct synthetic applications. In many formulations, such as hair dyes, picramic acid exists in its salt form (picramate) due to the typically alkaline pH of these products.^{[6][7]}

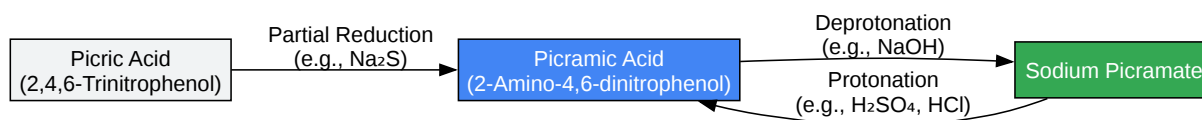
Chemical and Physical Properties

The fundamental differences in the physical and chemical properties of these two compounds are crucial for their application in synthesis. **Sodium picramate**'s ionic nature significantly influences its solubility compared to the free acid form.

Property	Picramic Acid	Sodium Picramate
IUPAC Name	2-Amino-4,6-dinitrophenol	Sodium 2-amino-4,6-dinitrophenolate
CAS Number	96-91-3[4]	831-52-7[8]
Molecular Formula	C ₆ H ₅ N ₃ O ₅ [4]	C ₆ H ₄ N ₃ NaO ₅ [8]
Molecular Weight	199.12 g/mol [4]	221.10 g/mol [8]
Appearance	Dark red needles or prisms[3] [4]	Dark red or yellow-orange crystalline powder[5][8]
Melting Point	169-170 °C[4]	Decomposes
Solubility in Water	Slightly soluble/Insoluble (0.065 g/100 mL at 22-25°C)[1] [4]	Soluble (10.6 g/L at 25°C)[5][8]
Solubility in Organic Solvents	More soluble in organic solvents like alcohol, benzene, and acetic acid.[1][4]	Sparingly soluble in organic solvents (3.478 g/L).[8][9]
Reactivity Profile	Explosive in dry state; sensitive to heat, shock, and friction. Reacts with strong oxidizing agents.[3][10]	Dangerous fire and explosion hazard when dry. Reacts vigorously with reducing agents.[11][12][13]

Synthesis and Interconversion

Sodium picramate is synthesized from picramic acid, which itself is typically prepared by the selective reduction of picric acid. The common route involves using a reducing agent like sodium sulfide that reduces one nitro group of picric acid to an amino group.



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Caption: Synthetic relationship between Picric Acid, Picramic Acid, and **Sodium Picramate**.

Experimental Protocols

Protocol 1: Synthesis of Picramic Acid from Picric Acid

This protocol is based on the partial reduction of picric acid using sodium sulfide.

Materials:

- Picric acid (137.5 g, 0.6 mol)
- Sodium carbonate (36 g)
- Crystallized sodium sulfide ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$, 240 g, 1 mol)
- 30% Hydrochloric acid (108 g)
- Water
- Saturated brine solution

Procedure:

- In a large beaker, suspend 137.5 g of picric acid in 1200 mL of water. Add 36 g of sodium carbonate and warm the mixture to 50°C.
- While stirring vigorously, add a solution of 240 g of crystallized sodium sulfide in 450 mL of water dropwise over 30 minutes.
- Simultaneously, add a mixture of 108 g of 30% hydrochloric acid and 300 mL of water. This addition should take approximately one minute longer than the sodium sulfide addition.
- After the additions are complete, continue stirring for another 30 minutes without heating.
- Allow the mixture to stand for 12 hours to allow the crude **sodium picramate** to precipitate.

- Filter the precipitate and wash it with 100 mL of saturated brine solution.
- To obtain free picramic acid, resuspend the crude **sodium picramate** in 2 liters of water and warm to 80°C.
- Acidify the solution by pouring it into a hot (90°C) solution of 70 mL of 30% hydrochloric acid in 400 mL of water.
- Allow the solution to stand for 24 hours to ensure complete precipitation of pure picramic acid.
- Filter the picramic acid, wash with a small amount of cold water, press, and dry at 80°C. The expected yield is approximately 100 g (83%).

Protocol 2: Synthesis of Sodium Picramate from Picramic Acid

This protocol describes the simple neutralization of picramic acid to form its sodium salt.^[14]

Materials:

- Picramic acid (0.2 g)
- Sodium hydroxide (0.2 g)
- Warm water (50 mL)

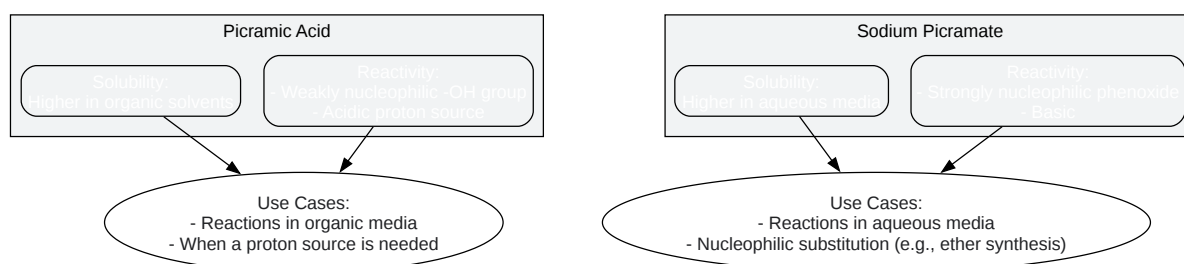
Procedure:

- In a beaker, dissolve 0.2 g of sodium hydroxide in 50 mL of warm water, stirring with a glass rod until fully dissolved.
- Add 0.2 g of picramic acid crystals to the NaOH solution.
- Stir the mixture until all the picramic acid has dissolved, forming a solution of **sodium picramate**.

- Allow the solution to cool. The **sodium picramate** can be used in solution or isolated by filtration if it precipitates upon cooling.

Comparative Analysis in Organic Synthesis

The choice between **sodium picramate** and picramic acid hinges on the desired reactivity and reaction conditions, primarily solubility and nucleophilicity.



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Caption: Key differences in reactivity and solubility governing synthetic applications.

- **Nucleophilicity and Basicity:** The primary difference lies in the phenolic group. In picramic acid, the hydroxyl (-OH) group is a weak nucleophile. In **sodium picramate**, the deprotonated phenoxide (O^-Na^+) is a much stronger nucleophile and a base. This makes **sodium picramate** the reagent of choice for reactions requiring a strong oxygen nucleophile, such as Williamson ether synthesis. Conversely, picramic acid can act as a proton donor.
- **Solubility and Solvent Choice:** Picramic acid's limited water solubility but better solubility in organic solvents makes it suitable for reactions in non-aqueous media like ethanol, benzene, or chloroform.[1][4] **Sodium picramate**'s significant water solubility makes it ideal for aqueous chemical processes.[5] This difference dictates the choice of solvent system, which can, in turn, affect reaction rates and pathways.

- Applications as an Intermediate: Both compounds are crucial intermediates, particularly in the dye industry.[4][5] Picramic acid is a key precursor in the synthesis of diazodinitrophenol (DDNP), a primary explosive used as an initiator.[15] **Sodium picramate** is used more directly as a colorant in products like hair dyes and henna, where it enhances color and reduces application time.[2][16]

Safety and Handling

Both compounds are hazardous and must be handled with extreme care. They are classified as explosive, especially when dry, and are toxic.

Hazard Category	Picramic Acid	Sodium Picramate
Explosive Hazard	Explosive in the dry state.[3] Sensitive to heat, shock, and friction.[10]	Dangerous fire and explosion hazard when dry. May explode under prolonged heat exposure.[11][17] Often wetted with $\geq 20\%$ water for safer handling.[17]
Toxicity	Harmful if swallowed, in contact with skin, or inhaled.[6]	Toxic by inhalation and skin absorption.[13][17]
Flammability	Highly flammable; ignites rapidly and burns relatively fast.[3]	Flammable solid. Burns vigorously when dry.[12][17]
Handling	Handle with care, avoiding shock and heat. Store in closed bottles.[1]	Keep material wet. Treat as an explosive when dry.[17]

Conclusion

The choice between **sodium picramate** and picramic acid in organic synthesis is dictated by the specific requirements of the reaction.

- Choose Picramic Acid for reactions in organic solvents where a mildly acidic proton or a weak nucleophile is required. Its solubility profile favors non-aqueous systems.

- Choose **Sodium Picramate** for reactions in aqueous media or when a strong oxygen nucleophile is needed for reactions like nucleophilic aromatic substitution or ether synthesis. Its enhanced solubility in water and the potent nucleophilicity of the phenoxide ion are its key advantages.

Both compounds are valuable reagents but demand rigorous safety protocols due to their explosive and toxic nature. A thorough understanding of their distinct chemical personalities is essential for successful and safe execution of synthetic procedures.

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